Vernolide B

Description

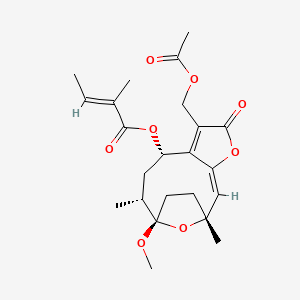

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O8/c1-7-13(2)20(25)29-17-10-14(3)23(27-6)9-8-22(5,31-23)11-18-19(17)16(21(26)30-18)12-28-15(4)24/h7,11,14,17H,8-10,12H2,1-6H3/b13-7+,18-11+/t14-,17+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBBPLMBWXKCDP-RRPNGBMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(CCC(O2)(C=C3C1=C(C(=O)O3)COC(=O)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@@](O2)(/C=C/3\C1=C(C(=O)O3)COC(=O)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Spectroscopic Elucidation of Vernolide B

Botanical Sources and Plant Material Processing

Vernolide (B1233872) B is primarily sourced from plants belonging to the Vernonia genus, which encompasses around 350 species of forbs and shrubs in the Asteraceae family. wikipedia.org These plants are found across South America, Africa, Southeast Asia, and North America. wikipedia.org

Vernonia cinerea is a significant natural source of Vernolide B. nih.govnih.gov The isolation of this compound from the stems of V. cinerea has been achieved through specific protocols. One established method involved the bioassay-directed fractionation of an ethanolic extract of the plant's stems, which led to the successful isolation of both Vernolide A and the cytotoxic this compound. nih.govmyfoodresearch.com

The general process begins with the collection and processing of the plant material. For instance, in related isolations from Vernonia amygdalina, leaves were collected, rinsed with distilled water, and dried completely in a specially constructed dryer at temperatures between 55–60°C. nih.gov The dried plant material is then typically ground into a powder to increase the surface area for efficient solvent extraction. core.ac.uk

Besides Vernonia cinerea, other species within the Vernonia genus have been identified as sources of related sesquiterpene lactones, including vernolide compounds. These include:

Vernonia amygdalina : Commonly known as bitter leaf, this species is widely used for both nutritional and medicinal purposes in tropical Africa. researchgate.netnih.govprota4u.org Phytochemical analysis of its leaves has led to the isolation of vernolide and vernodalol. researchgate.net

Vernonia colorata : This species, closely related to V. amygdalina, is also a known source of vernolide and vernodalin (B1205544). researchgate.netresearchgate.net It is used traditionally in various parts of Africa to treat different ailments. researchgate.net

Vernonia hindei S. Moore and Vernonia cinerascens have also been reported to contain vernolide compounds. researchgate.netresearchgate.net

Extraction and Purification Methodologies

The isolation of pure this compound from its botanical sources is a multi-step process involving initial extraction followed by rigorous purification.

Bioassay-guided fractionation is a key strategy employed to isolate bioactive compounds like this compound. nih.gov This technique involves a systematic process of separating plant extracts into different fractions using chromatographic methods. nih.gov Each fraction is then tested for a specific biological activity (e.g., cytotoxicity), and the most active fractions are selected for further separation until a pure, active compound is isolated. nih.govresearchgate.net

For example, the isolation of Vernolide A and this compound from Vernonia cinerea was guided by cytotoxicity assays against various human tumor cell lines. nih.gov This approach ensures that the purification process is focused on the compounds responsible for the observed biological effects, making the discovery of novel bioactive substances more efficient. nih.gov

Chromatography is fundamental to the purification of this compound from crude plant extracts. A variety of chromatographic methods are used in succession to separate the compound from a complex mixture of phytochemicals. researchgate.net

The process typically starts with a crude extraction using a solvent such as ethanol. core.ac.uk In the case of V. cinerea, an ethanolic extract of the stems was the starting point. nih.gov For V. amygdalina, dried leaves have been extracted with 85% ethanol, followed by liquid-liquid extraction with solvents of varying polarity like hexane, chloroform, and n-butanol to achieve initial separation. nih.gov

The resulting fractions are then subjected to one or more chromatographic techniques:

Column Chromatography: This is a standard method for the initial purification of fractions. For instance, fractions from an n-butanol extract of V. amygdalina were separated using column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used in the final stages of purification to obtain highly pure compounds. mdpi.com It is often used to separate compounds that are difficult to resolve by other methods. mdpi.com

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of separation in other chromatographic techniques and to determine the purity of the isolated fractions. nih.gov

Advanced Spectroscopic Characterization

Once this compound is isolated in its pure form, its chemical structure is elucidated using a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. nih.gov

The structure of this compound was originally determined on the basis of comprehensive spectroscopic analysis. nih.gov The primary techniques used for the characterization of vernolide compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the carbon-hydrogen framework of the molecule. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the precise molecular weight and elemental formula of the compound. nih.govresearchgate.net

The spectroscopic data for vernolide, a closely related compound, provides a reference for the characterization of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Vernolide (in CD₃OD) researchgate.net

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | 83.1 | 4.80, t, J=8.4 |

| 2 | 34.2 | 2.10, m; 2.25, m |

| 3 | 38.4 | 1.80, m; 2.05, m |

| 4 | 139.7 | - |

| 5 | 50.8 | 2.90, m |

| 6 | 77.9 | 4.05, t, J=9.6 |

| 7 | 49.3 | 2.80, m |

| 8 | 70.1 | 5.40, d, J=10.2 |

| 9 | 41.2 | 2.00, m; 2.55, m |

| 10 | 45.1 | 2.70, m |

| 11 | 136.2 | - |

| 12 | 171.1 | - |

| 13 | 120.9 | 5.70, d, J=2.7; 6.20, d, J=3.0 |

| 14 | 122.9 | 5.10, s; 5.25, s |

| 15 | 18.2 | 1.85, s |

| OCH₃ | 51.9 | 3.70, s |

| C=O (Ester) | 167.3 | - |

| C-1' (Ester) | 137.9 | - |

| C-2' (Ester) | 126.8 | 5.80, s; 6.25, s |

| C-3' (Ester) | 65.2 | 4.25, s |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are collectively employed to piece together the complete structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons, their chemical environments, and their neighboring protons. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) of the proton signals are key parameters in this interpretation.

The ¹H NMR spectral data for this compound, typically recorded in a deuterated solvent like methanol-d4 (CD₃OD), reveals characteristic signals for olefinic protons, protons attached to carbons bearing oxygen atoms, and aliphatic protons. The downfield region of the spectrum often shows signals for protons on double bonds and those adjacent to electronegative atoms, while the upfield region contains signals for the methylene and methyl protons. The integration of these signals corresponds to the number of protons giving rise to each resonance. The splitting patterns, governed by spin-spin coupling, provide direct evidence of adjacent protons, allowing for the assembly of molecular fragments. researchgate.net

Table 1: ¹H NMR Data of this compound (300 MHz, CD₃OD) researchgate.net

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.12 | d | 3.3 |

| 2α | 2.08 | m | |

| 2β | 1.87 | m | |

| 5 | 4.90 | m | |

| 6 | 4.02 | t | 9.3 |

| 7 | 3.20 | m | |

| 9α | 2.55 | m | |

| 9β | 1.95 | m | |

| 13a | 6.18 | d | 3.6 |

| 13b | 5.75 | d | 3.3 |

| 14a | 4.95 | s | |

| 14b | 4.88 | s | |

| 15a | 4.93 | s | |

| 15b | 4.85 | s | |

| OCH₃ | 3.75 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in this compound. The chemical shifts of the carbon signals indicate their electronic environment, such as whether they are part of a carbonyl group, a double bond, or an aliphatic chain. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

In the ¹³C NMR spectrum of this compound, signals in the downfield region (typically δ > 100 ppm) correspond to carbonyl carbons and olefinic carbons. Carbons attached to oxygen atoms also appear in a relatively downfield region, while aliphatic carbons resonate in the upfield region. The combination of ¹H and ¹³C NMR data allows for the direct correlation of specific protons to their attached carbon atoms. researchgate.net

Table 2: ¹³C NMR Data of this compound (75 MHz, CD₃OD) researchgate.net

| Position | δC (ppm) | Type |

| 1 | 82.5 | CH |

| 2 | 36.5 | CH₂ |

| 3 | 171.8 | C |

| 4 | 138.9 | C |

| 5 | 76.8 | CH |

| 6 | 80.1 | CH |

| 7 | 50.8 | CH |

| 8 | 170.5 | C |

| 9 | 42.1 | CH₂ |

| 10 | 148.5 | C |

| 11 | 136.9 | C |

| 12 | 170.2 | C |

| 13 | 124.5 | CH₂ |

| 14 | 115.6 | CH₂ |

| 15 | 114.3 | CH₂ |

| OCH₃ | 53.2 | CH₃ |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete connectivity of atoms in a molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks and the assembly of molecular fragments.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments establish one-bond correlations between protons and their directly attached carbon atoms. Each cross-peak in an HSQC or HMQC spectrum links a proton signal to the signal of the carbon it is bonded to, providing definitive C-H attachments.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for connecting molecular fragments by identifying long-range (typically two- or three-bond) correlations between protons and carbons. Cross-peaks in the HMBC spectrum show which protons are close in space to which carbon atoms, even if they are not directly bonded. This information is vital for establishing the connectivity across quaternary carbons and heteroatoms, ultimately allowing for the complete assembly of the molecular skeleton. For instance, in the structural elucidation of similar sesquiterpene lactones, HMBC correlations are key to piecing together the entire carbon framework. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound. wisdomlib.org By providing a high-resolution mass measurement, it is possible to determine the elemental composition of the molecular ion. This is a critical step in confirming the molecular formula of this compound. For example, in the analysis of the related compound vernodalinol, HRESIMS provided a molecular ion peak at m/z 379.1383 [M+H]⁺, which established its molecular formula as C₁₉H₂₂O₈. nih.gov A similar analysis for this compound would yield its precise molecular formula.

Electron Impact Mass Spectrometry (EI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Electron Impact Mass Spectrometry (EI-MS): EI-MS is a harder ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural information as it reveals stable fragments of the parent molecule. For vernolide, an EI-MS analysis has been reported to show a molecular ion peak at m/z 385 [M+Na]⁺, which is consistent with the molecular formula C₁₉H₂₂O₇. researchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS is another soft ionization technique where the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a beam of high-energy atoms. wikipedia.org This method is particularly useful for polar and thermally unstable compounds. creative-proteomics.com It typically produces protonated molecules [M+H]⁺ and provides molecular weight information with less fragmentation than EI-MS. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for identifying chromophores, the parts of a molecule responsible for absorbing light. In the case of this compound, UV-Vis analysis is crucial for detecting the presence of conjugated systems, which are characteristic features of many bioactive natural products.

While specific UV-Vis absorption data for this compound can be elusive in publicly available literature, studies on closely related compounds isolated from the Vernonia genus provide valuable insights. For instance, the analysis of Vernodalinol, another sesquiterpene lactone extracted from Vernonia amygdalina, reveals a maximum absorption (λmax) at 235 nm. This absorption is indicative of the presence of an α,β-unsaturated carbonyl system, a common chromophore in this class of compounds. Given the structural similarities among sesquiterpene lactones from the same genus, it is anticipated that this compound would exhibit a similar UV absorption profile.

The presence of such chromophores is significant as they are often associated with the biological activities of these compounds. The electronic transitions within these conjugated systems, typically π → π* transitions, are responsible for the absorption of UV light.

Table 1: Comparative UV-Vis Absorption Data

| Compound | λmax (nm) | Solvent | Chromophore Indicated |

|---|---|---|---|

| Vernodalinol | 235 | Methanol (B129727) | α,β-unsaturated carbonyl |

This table provides comparative data from a structurally related compound to infer the potential chromophoric system in this compound.

Infrared (IR) Spectroscopy for Functional Group Determination

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present within a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.

Detailed research findings from the spectroscopic analysis of this compound and its analogs have confirmed the presence of several key functional groups. The identity of Vernolide isolated from Vernonia colorata has been confirmed through IR spectroscopy, among other methods phytopharmajournal.com. Analysis of the structurally similar compound, Vernodalinol, provides a representative IR spectrum for this class of molecules. The spectrum of Vernodalinol displays characteristic absorption bands that indicate the presence of hydroxyl, carbonyl, and alkene functionalities nih.gov.

The broad absorption band observed in the region of 3600-2600 cm⁻¹ is indicative of a carboxylic acid O-H stretch, while a sharper peak around 3443 cm⁻¹ suggests the presence of a hydroxyl (-OH) group nih.gov. A very strong absorption at 1707 cm⁻¹ is characteristic of a carbonyl (C=O) stretching vibration, likely from a lactone and/or an ester group nih.gov. Furthermore, the absorption at 1626 cm⁻¹ is attributed to a carbon-carbon double bond (C=C) stretch, confirming the presence of an alkene moiety nih.gov. Weak bands observed around 3108 cm⁻¹ and 3083 cm⁻¹ are characteristic of =C-H stretching vibrations of the alkene nih.gov.

Table 2: Characteristic Infrared Absorption Bands for this compound Analogs

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3600–2600 | Broad | O-H stretch (Carboxylic acid) |

| 3443 | Strong | O-H stretch (Hydroxyl) |

| 3108, 3083 | Weak | =C-H stretch (Alkene) |

| 1707 | Very Strong | C=O stretch (Carbonyl) |

| 1626 | Medium | C=C stretch (Alkene) |

This table summarizes the key IR absorption frequencies and their corresponding functional group assignments based on data from structurally related compounds.

Biosynthetic Pathways and Chemodiversity

General Sesquiterpene Biosynthesis

The journey to Vernolide (B1233872) B begins with the fundamental building blocks of all terpenes: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.org Plants utilize two primary pathways to synthesize these five-carbon precursors. rsc.orgmdpi.com

Mevalonate (B85504) Pathway (MVA) Contributions

The mevalonate (MVA) pathway, located in the cytosol of plant cells, is a key contributor to the biosynthesis of sesquiterpenes. rsc.org This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid (MVA), which subsequently undergoes phosphorylation and decarboxylation to yield IPP. rsc.org This cytosolic IPP is a primary precursor for the synthesis of farnesyl diphosphate (FPP), the direct precursor to the vast array of sesquiterpenes. rsc.orgmdpi.com

Methylerythritol Phosphate (B84403) Pathway (MEP/DXP) Considerations

While the MVA pathway is traditionally associated with sesquiterpene biosynthesis, the methylerythritol phosphate (MEP) or 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, which operates in the plastids, also plays a role. rsc.orgnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form DXP. rsc.org Although the MEP pathway is the primary source for monoterpenes and diterpenes, there is evidence of "crosstalk" between the MVA and MEP pathways, where intermediates can be exchanged between the cytosol and plastids. nih.govresearchgate.net This suggests that the carbon skeleton of Vernolide B could potentially derive precursors from both pathways, highlighting the metabolic flexibility within plant cells. nih.gov

Specific Biosynthetic Precursors to this compound

The biosynthesis of sesquiterpene lactones like this compound involves a series of specific enzymatic transformations. The initial and crucial step is the cyclization of the linear FPP molecule. mdpi.com This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), which generate a diverse array of cyclic hydrocarbon skeletons. mdpi.com For many sesquiterpene lactones found in the Asteraceae family, the formation of a germacranolide skeleton is a key intermediate step. psu.edu Subsequent oxidation and hydroxylation reactions, often catalyzed by cytochrome P450 monooxygenases, lead to the formation of the characteristic lactone ring and other functional groups present in the final molecule. While the precise enzymatic steps leading directly to this compound have not been fully elucidated, it is understood to derive from these common sesquiterpene lactone intermediates.

Chemodiversity of Sesquiterpene Lactones within Vernonia Species

The genus Vernonia is a rich source of sesquiterpene lactones, exhibiting significant chemical diversity. owsd.netresearchgate.net This chemodiversity is a hallmark of the Asteraceae family and is driven by the evolution of diverse sesquiterpene synthases and subsequent modifying enzymes. researchgate.net

Comparative Analysis with Analogous Compounds (e.g., Vernolide A, Vernodalin)

This compound is part of a larger family of structurally related sesquiterpene lactones isolated from Vernonia species, including Vernolide A and Vernodalin (B1205544). tandfonline.comnih.gov These compounds often share a common structural backbone but differ in their stereochemistry or the nature and position of their functional groups. For instance, Vernolide A and this compound are hirsutinolide-type sesquiterpene lactones. nih.gov Vernodalin, another prominent sesquiterpene lactone from Vernonia, also shares structural similarities. core.ac.ukscispace.com The subtle structural variations among these compounds, such as the presence or absence of hydroxyl groups or different ester side chains, can significantly influence their biological activities. tandfonline.com This chemical diversity within a single genus underscores the evolutionary pressure for plants to produce a wide array of secondary metabolites.

Structure Activity Relationship Sar Studies of Vernolide B and Derivatives

Identification of Key Pharmacophoric Features

Pharmacophores are the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For Vernolide (B1233872) B and related sesquiterpene lactones, specific moieties have been identified as critical for their bioactivity.

A preponderant body of scientific evidence establishes the α-methylene-γ-lactone moiety as the primary pharmacophoric feature responsible for the biological activities of most cytotoxic sesquiterpene lactones. This structural motif, characterized by an exocyclic double bond conjugated with the carbonyl of the lactone ring, functions as a potent electrophilic center. It is widely accepted that the bioactivity of these compounds is mediated by the alkylation of biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, through a Michael-type addition reaction. This covalent interaction can lead to the inhibition of key enzymes and transcription factors, disrupting cellular processes.

While studies may not have exclusively focused on the α-methylene-γ-lactone in Vernolide B itself, the principle is fundamental to its entire chemical class. Research on other sesquiterpene lactones confirms that the presence and accessibility of this reactive group are essential for cytotoxicity. For instance, a study on the isolated α-methylene-γ-butyrolactone core demonstrated its inherent anti-inflammatory potential by directly interacting with NF-κB, underscoring the moiety's role as an independent bioactive unit. scispace.com Therefore, this functional group is considered indispensable for the biological profile of this compound.

The initial structural elucidation of Vernolide A and this compound revealed that both possess the same hirsutinolide core but differ in their ester substituents. nih.gov this compound has a molecular formula of C₂₃H₃₀O₈, whereas Vernolide A is C₂₁H₂₈O₇. nih.gov This difference is accounted for by the nature of the ester group at the C-8 position and substitution at the C-13 position. In Vernolide A, the C-13 position features a hydroxyl group, which is replaced by an acetate (B1210297) group in a related derivative, a modification that was found to decrease cytotoxic activity. nih.gov This highlights that substitutions on the periphery of the lactone ring are critical in modulating biological effects. Stereochemistry is also paramount, as the spatial arrangement of these functional groups dictates how the molecule fits into the binding pockets of target proteins. begellhouse.comnih.gov

Comparative SAR with Vernolide A and Other Hirsutinolide-Type Sesquiterpenes

A direct comparison between this compound and its close analogue, Vernolide A, both isolated from Vernonia cinerea, provides one of the clearest examples of structure-activity relationships. nih.govchemfaces.com Despite their structural similarity, their biological activities are markedly different.

Bioassays have demonstrated that Vernolide A exhibits potent cytotoxicity against a range of human tumor cell lines, whereas this compound possesses only marginal cytotoxic effects. nih.govtandfonline.com The effective doses (ED₅₀) for this compound are substantially higher—indicating lower potency—than those for Vernolide A against the same cell lines. tandfonline.comtandfonline.com

| Compound | KB (Oral Epidermoid Carcinoma) ED₅₀ (μg/mL) | DLD-1 (Colon Adenocarcinoma) ED₅₀ (μg/mL) | NCI-H661 (Lung Large Cell Carcinoma) ED₅₀ (μg/mL) | HeLa (Cervix Epithelioid Carcinoma) ED₅₀ (μg/mL) |

|---|---|---|---|---|

| Vernolide A | 0.02 | 0.05 | 0.53 | 0.04 |

| This compound | 3.78 | N/A | 5.88 | 6.42 |

Data sourced from Kuo et al. (2003). nih.govtandfonline.com

The dramatic difference in cytotoxicity is attributed to the distinct ester side chains on the shared hirsutinolide scaffold. Vernolide A possesses an 8α-tigloyloxy group, while this compound has a larger, different ester moiety that includes an acetate group. nih.gov This structural variance also leads to different biological targets. Research indicates that Vernolide A's potent activity is linked to the inhibition of proteins involved in cancer metastasis and angiogenesis, such as MMP-2, MMP-9, and VEGF. researchgate.net In contrast, this compound's mechanism of action has been associated with the inhibition of STAT3 expression. researchgate.net This functional divergence underscores how subtle changes in peripheral substituents can drastically alter both the potency and the molecular mechanism of a compound.

Computational Approaches to SAR Prediction

Modern drug discovery increasingly relies on computational methods to predict the biological activity of compounds and identify potential molecular targets, thereby accelerating research and reducing costs.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features (descriptors). This method was employed in a recent in-silico study to identify the likely protein targets of major sesquiterpene lactones from the Vernonia genus, including this compound. researchgate.net

In that study, the ChEMBL database, which utilizes a QSAR model to predict the likelihood of a compound being "active" against a panel of known proteins, was used for initial screening. researchgate.net This computational screening predicted five potential cancer-related protein targets for this compound. researchgate.net Subsequent molecular docking simulations refined this list, identifying the Prostanoid EP2 receptor (PGEP2R), a protein whose overexpression is linked to cancer cell proliferation and survival, as the most promising and selective target for this compound. researchgate.net The analysis revealed that this compound established key hydrogen bonds within the receptor's binding pocket, particularly with the amino acid residues Ser-305 and Ser-308, mimicking interactions of known ligands for that receptor. researchgate.net This research exemplifies how QSAR and other computational tools can effectively narrow down experimental possibilities and provide valuable insights into the SAR of natural products like this compound.

Mechanistic Investigations of Biological Activities

Research on Anti-Cancer Mechanisms

The anti-cancer potential of Vernolide (B1233872) B is attributed to its interference with fundamental processes that drive cancer cell proliferation, survival, and metastasis. tandfonline.comnih.gov Research has primarily focused on its ability to modulate critical signaling pathways and trigger apoptosis.

Modulation of Cellular Signaling Pathways

Vernolide B exerts its anti-cancer effects in part by modulating intricate cellular signaling networks that are often dysregulated in cancer.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. nih.gov In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell proliferation and preventing apoptosis. nih.govnih.gov this compound has been shown to inhibit the NF-κB pathway. biosynth.com This inhibition is a key aspect of its anti-tumor properties, as it can suppress the expression of NF-κB target genes that are involved in cell survival and proliferation. biosynth.comnih.gov The related compound, vernolide-A, has been shown to inhibit the nuclear translocation of NF-κB subunits p65, p50, and c-Rel. tandfonline.comresearchgate.net

The Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that plays a pivotal role in cancer development and progression. nih.gov Constitutive activation of the STAT3 pathway is frequently observed in various cancers and is associated with tumor cell proliferation, survival, and angiogenesis. nih.govtandfonline.com Research has demonstrated that this compound can inhibit the expression of STAT3. tandfonline.comresearchgate.net This inhibition was found to decrease the growth and survival capacity of the U251MG glioblastoma cell line. tandfonline.comresearchgate.net The inhibition of STAT3 activity is a significant mechanism contributing to the anti-cancer effects of this compound. nih.gov

The Extracellular Signal-Regulated Kinase (ERK) pathway is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is critical for cell proliferation, differentiation, and survival. eurekaselect.com While direct studies on this compound's effect on the ERK pathway are limited, research on the related compound vernolide-A has shown that it can target ERK-1 and ERK-2. begellhouse.comuq.edu.au This suggests that the modulation of the ERK pathway may be a potential mechanism of action for sesquiterpene lactones like this compound in cancer. begellhouse.com

Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. mdpi.com A hallmark of cancer is the ability of tumor cells to evade apoptosis. This compound has been shown to induce apoptosis in cancer cells through the activation of specific molecular pathways.

The process of apoptosis is executed by a family of proteases called caspases. researchgate.netberkeley.edu The activation of these caspases is a central event in the apoptotic cascade. One of the key upstream events leading to caspase activation is the release of cytochrome c from the mitochondria into the cytosol. begellhouse.comberkeley.eduembopress.org Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates initiator caspases, such as caspase-9. begellhouse.commdpi.com These initiator caspases then activate executioner caspases, like caspase-3, which are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis. begellhouse.commdpi.com Studies on the related compound vernolide-A have shown that it induces apoptosis by enhancing the activity of caspase-9 and caspase-3. begellhouse.com This is associated with the inhibition of anti-apoptotic proteins like Bcl-2, which leads to the release of cytochrome c into the cytosol. begellhouse.comuq.edu.au

Regulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bcl-2, Bcl-xL)

The induction of apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members like Bcl-2 and Bcl-xL and pro-apoptotic members, are central regulators of this process. mdpi.comnih.gov A delicate balance between these opposing factions dictates a cell's fate. frontiersin.org Anti-apoptotic proteins such as Bcl-2 and Bcl-xL function to preserve the integrity of the mitochondrial outer membrane, thereby preventing the release of factors that trigger the apoptotic cascade. nih.gov

While direct studies on this compound's regulation of Bcl-2 and Bcl-xL are part of ongoing research, substantial evidence from structurally related sesquiterpene lactones, Vernolide A and Vernodaline, indicates a likely mechanism of action. Research has demonstrated that Vernolide A and Vernodaline induce apoptosis by inhibiting the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. begellhouse.comuq.edu.aunih.govbegellhouse.com This inhibition leads to the release of cytochrome c from the mitochondria into the cytosol, a key step in activating the caspase cascade that executes apoptosis. begellhouse.comuq.edu.aunih.gov Given the structural similarities and shared origin of these compounds, it is hypothesized that this compound employs a similar mechanism to promote apoptosis in cancer cells.

Inhibition of Cellular Processes

This compound has been shown to interfere with several cellular processes that are fundamental to the growth and spread of tumors. These include the suppression of cell proliferation, the inhibition of new blood vessel formation (angiogenesis), and the prevention of cancer cell migration and invasion (metastasis).

Cell Proliferation Suppression

The uncontrolled proliferation of cells is a hallmark of cancer. tandfonline.com this compound has demonstrated the ability to suppress this process. One of the key mechanisms identified is its ability to inhibit the expression of Signal Transducer and Activator of Transcription 3 (STAT3). tandfonline.comresearchgate.net STAT3 is a transcription factor that, when aberrantly activated, promotes the expression of genes involved in cell growth and survival. nih.gov Research has shown that this compound treatment leads to a decrease in STAT3 expression, which in turn reduces the growth and survival capacity of cancer cell lines such as the glioblastoma cell line U251MG. tandfonline.comresearchgate.net Specifically, this compound has been found to inhibit the viability of U251MG cells with an IC50 of 3.4 μM and demonstrates cytotoxicity in various other cancer cell lines, including KB, NCI-661, and HeLa cells. medchemexpress.com

Anti-Angiogenic Effects via Matrix Metalloproteinase (MMP) Modulation

Angiogenesis, the formation of new blood vessels, is crucial for providing tumors with the nutrients and oxygen they need to grow and metastasize. nih.gov This process involves the degradation of the extracellular matrix (ECM), a task carried out by a family of enzymes known as matrix metalloproteinases (MMPs). mdpi.com The activity of MMPs, such as MMP-2 and MMP-9, is therefore a critical target for anti-angiogenic therapies. mdpi.com

Studies on the closely related compound, Vernolide A, have provided significant insights into the anti-angiogenic potential of this class of sesquiterpene lactones. Vernolide A has been shown to inhibit tumor-specific angiogenesis by downregulating the production of pro-angiogenic factors, including MMPs. nih.gov It achieves this by inhibiting the activation of procollagenase to active collagenase, a key step for MMP function. nih.gov Furthermore, Vernolide A reduces the expression of MMP-2 and MMP-9 in cancer cells, thereby impeding their ability to remodel the ECM and form new blood vessels. begellhouse.comnih.gov These findings strongly suggest that this compound may exert similar anti-angiogenic effects through the modulation of MMP activity.

Anti-Metastatic Activities

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the primary cause of cancer-related mortality. This complex process involves cell invasion, migration, and the degradation of the ECM, processes in which MMPs play a pivotal role. researchgate.net The ability of Vernolide A to downregulate the expression of MMP-2 and MMP-9 is therefore also central to its anti-metastatic potential. begellhouse.comnih.govresearchgate.net By inhibiting these enzymes, Vernolide A has been shown to significantly impede the invasion and migration of melanoma cells. nih.govresearchgate.net Research indicates that Vernolide A can inhibit the metastatic progression of B16F-10 melanoma cells in mice. nih.govresearchgate.net Given the established role of MMPs in metastasis and the demonstrated effects of Vernolide A, it is plausible that this compound also possesses anti-metastatic properties by targeting these key enzymes.

Molecular Docking and Dynamics Simulations for Target Identification

To elucidate the molecular mechanisms underlying the biological activities of this compound, computational studies such as molecular docking and molecular dynamics simulations have been employed. These techniques predict how a compound might bind to and interact with specific protein targets that are known to be involved in cancer progression.

Predictive Binding to Cancer-Related Proteins (e.g., p38α, PGEP2R, HSP90α, KRas)

Molecular docking studies have identified several potential protein targets for this compound, suggesting a multi-targeted mechanism of action. tandfonline.comnih.govtandfonline.com Among the candidates, Prostanoid EP2 receptor (PGEP2R) was identified as a particularly promising target. tandfonline.comtandfonline.com Overexpression of PGEP2R is associated with cancer cell proliferation, survival, angiogenesis, and migration. tandfonline.comtandfonline.com The docking analysis revealed that this compound has a strong predicted binding affinity for PGEP2R. tandfonline.com

Other cancer-related proteins have also been investigated as potential targets. These include the mitogen-activated protein kinase p38α, Heat shock protein 90 alpha (HSP90α), and the Kirsten rat sarcoma viral oncogene homolog (KRas). tandfonline.comnih.govresearchgate.net The binding of this compound to these proteins is predicted to interfere with their function, thereby inhibiting downstream signaling pathways that promote cancer growth and survival. tandfonline.comnih.govresearchgate.net Molecular dynamics simulations have further suggested that the binding of this compound to its target proteins is stable. tandfonline.comnih.govresearcher.life

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| This compound | PGEP2R | -9.0 | Not explicitly detailed in the source | tandfonline.com |

| This compound | p38α | -8.5 | Not explicitly detailed in the source | tandfonline.com |

| This compound | HSP90α | -8.3 | Not explicitly detailed in the source | tandfonline.com |

| This compound | KRas | Not explicitly detailed in the source | Not explicitly detailed in the source | researchgate.net |

Table 1. Predicted binding affinities of this compound to various cancer-related proteins as determined by molecular docking studies.

Research on Anti-Inflammatory Mechanisms

This compound, a sesquiterpene lactone, has been the subject of research for its potential anti-inflammatory properties. Studies have explored its mechanisms of action, focusing on its ability to modulate key inflammatory pathways.

Suppression of Nitric Oxide (NO) Production

This compound has demonstrated the ability to suppress the production of nitric oxide (NO), a key signaling molecule in the inflammatory process. researchgate.netnih.govresearchgate.net Overproduction of NO is associated with various inflammatory diseases. su.ac.th Research has shown that this compound, along with other sesquiterpene lactones isolated from Vernonia cinerea, can inhibit NO production. researchgate.netnih.govresearchgate.net In studies evaluating compounds from the flowers of V. cinerea, this compound was identified as one of the constituents that suppressed NO production. researchgate.netnih.govresearchgate.net

Inhibition of Tumor Necrosis Factor Alpha (TNF-α)-Induced NF-κB Activity

This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB) induced by tumor necrosis factor-alpha (TNF-α). researchgate.netnih.govresearchgate.netbiosynth.com NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses. researchgate.netnih.gov Its inhibition is a key target for anti-inflammatory therapies. su.ac.th

In a study using human embryonic kidney (HEK) 293 cells, this compound demonstrated inhibitory effects on TNF-α-induced NF-κB activity with an IC50 value of 12.8 μM. medchemexpress.commedchemexpress.com This indicates its potential to interfere with the signaling cascade that leads to the activation of pro-inflammatory genes. The mechanism of action for sesquiterpene lactones like this compound is thought to involve the alkylation of specific cysteine residues on the p65 subunit of NF-κB, which prevents its DNA binding. nih.gov

Table 1: Effect of this compound on TNF-α-Induced NF-κB Activity

| Cell Line | Assay | IC50 (μM) |

|---|---|---|

| HEK 293 | Luciferase Reporter Gene Assay | 12.8 medchemexpress.commedchemexpress.com |

Modulatory Effects on Pro-inflammatory Cytokines

Research suggests that this compound can modulate the production of pro-inflammatory cytokines, which are key mediators of inflammation. researchgate.netnih.gov A related compound, Vernolide-A, has been shown to alter the production and expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov While direct data for this compound is limited in the provided search results, the activity of Vernolide-A suggests a potential class effect for these related sesquiterpene lactones. The regulation of these cytokines is closely linked to the inhibition of the NF-κB pathway. researchgate.net

Research on Antimicrobial Mechanisms

This compound has been investigated for its antimicrobial properties, showing activity against both bacteria and fungi.

Antibacterial Activity against Gram-Positive Organisms

This compound has exhibited significant bactericidal activity against several Gram-positive bacteria. researchgate.net Studies on Vernolide isolated from Vernonia amygdalina showed efficacy against five strains of Gram-positive bacteria. researchgate.netresearchgate.net In contrast, it was found to be ineffective against Gram-negative bacteria in the same study. researchgate.net

Another study investigating Vernolide from Vernonia colorata reported its activity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) of 0.3 mg/ml and 0.4 mg/ml, respectively. phytopharmajournal.com The higher susceptibility of Gram-positive bacteria to certain antimicrobial agents is often attributed to the structural differences in their cell walls compared to Gram-negative bacteria. nepjol.info

Table 2: Antibacterial Activity of Vernolide against Gram-Positive Bacteria

| Bacterial Strain | Source of Vernolide | MIC (mg/ml) |

|---|---|---|

| Staphylococcus aureus | Vernonia colorata | 0.3 phytopharmajournal.com |

| Enterococcus faecalis | Vernonia colorata | 0.4 phytopharmajournal.com |

| Micrococcus kristinae | Vernonia amygdalina | 0.25 researchgate.net |

Antifungal Activity against Fungal Pathogens

Vernolide has also demonstrated antifungal properties against various fungal pathogens. researchgate.netresearchgate.netfrontiersin.org Research on Vernolide isolated from Vernonia amygdalina showed its effectiveness against several fungi. researchgate.netresearchgate.net The study reported LC50 values of 0.2 mg/mL, 0.3 mg/mL, and 0.4 mg/mL against Penicillium notatum, Aspergillus flavus, and Aspergillus niger and Mucor hiemalis, respectively. researchgate.net However, another source indicates it was ineffective against Fusarium oxysporum. researchgate.net

Table 3: Antifungal Activity of Vernolide

| Fungal Pathogen | LC50 (mg/mL) |

|---|---|

| Penicillium notatum | 0.2 researchgate.net |

| Aspergillus flavus | 0.3 researchgate.net |

| Aspergillus niger | 0.4 researchgate.net |

| Mucor hiemalis | 0.4 researchgate.net |

Mechanisms of Resistance Modulation in Conjunction with Conventional Antibiotics

The emergence of antibiotic-resistant bacteria is a significant global health challenge. Research into natural compounds that can restore the efficacy of conventional antibiotics is a promising area of study. Vernolide, a compound class that includes this compound, has demonstrated a strong capacity to modulate the resistance of several bacteria to standard antibiotics. researchgate.netresearchgate.net

A key mechanism by which this compound and related compounds may counteract antibiotic resistance is through synergy, where the compound enhances the activity of an antibiotic, allowing it to be effective at a much lower concentration. researchgate.netresearchgate.net Studies on vernolide isolated from Vernonia colorata have shown that it can successfully modulate the effects of ciprofloxacin, amoxicillin, tetracycline, and erythromycin (B1671065) against pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. researchgate.netresearchgate.net In the presence of a sub-inhibitory concentration of vernolide (0.2 mg/mL), the minimum inhibitory concentrations (MICs) of these conventional antibiotics were significantly reduced. researchgate.netresearchgate.net This suggests that this compound could act as an adjuvant in antibiotic therapy, potentially overcoming existing resistance mechanisms.

One of the proposed mechanisms for this synergistic activity is the inhibition of efflux pumps. mdpi.com Efflux pumps are proteins in bacterial cell membranes that actively transport antibiotics out of the cell, thereby reducing the intracellular concentration of the drug to sub-lethal levels. This is a common mechanism of resistance in many bacteria. tandfonline.com Botanical extracts from the Vernonia genus have shown an ability to potentiate the activity of antibiotics, an effect that is enhanced in the presence of known efflux pump inhibitors like reserpine. mdpi.com This suggests that compounds within the extracts, such as this compound, may interfere with these pumps, allowing the antibiotic to accumulate within the bacterial cell and reach its target. mdpi.com

Table 1: Modulation of Antibiotic Activity by Vernolide against Various Bacteria This table shows the Minimum Inhibitory Concentration (MIC) of vernolide alone and its effect on the MIC of conventional antibiotics when used in combination.

| Microorganism | Vernolide MIC (mg/mL) | Antibiotic | Antibiotic MIC with 0.2 mg/mL Vernolide (µg/mL) |

| Escherichia coli | 0.3 | Ciprofloxacin | < 0.0005 - 4.0 |

| Amoxicillin | < 0.0005 - 4.0 | ||

| Tetracycline | < 0.0005 - 4.0 | ||

| Erythromycin | < 0.0005 - 4.0 | ||

| Staphylococcus aureus | 0.3 | Ciprofloxacin | < 0.0005 - 4.0 |

| Amoxicillin | < 0.0005 - 4.0 | ||

| Tetracycline | < 0.0005 - 4.0 | ||

| Erythromycin | < 0.0005 - 4.0 | ||

| Enterococcus faecalis | 0.4 | Ciprofloxacin | < 0.0005 - 4.0 |

| Amoxicillin | < 0.0005 - 4.0 | ||

| Tetracycline | < 0.0005 - 4.0 | ||

| Erythromycin | < 0.0005 - 4.0 | ||

| Data sourced from studies on vernolide from Vernonia colorata. researchgate.netresearchgate.net |

Research on Antioxidant Mechanisms

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. This compound, as a constituent of Vernonia species, is believed to contribute to the antioxidant properties of these plants. nih.govtandfonline.com

Free Radical Scavenging Activity (e.g., DPPH Assay)

The ability of a compound to donate an electron or hydrogen atom to a free radical is a key measure of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this free radical scavenging activity. In this assay, the antioxidant reduces the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Studies on sesquiterpene lactones isolated from Vernonia amygdalina have quantified the free radical scavenging activity of vernolide. researchgate.net These investigations provide insight into the potential antioxidant capacity of this compound. Research on vernolide showed significant DPPH radical scavenging activity, with a reported IC50 value (the concentration required to scavenge 50% of DPPH radicals) of 0.04 mg/mL. researchgate.net Furthermore, a methanol (B129727) extract of Vernonia cinerea, a known source of this compound, demonstrated a potent DPPH scavenging activity with an IC50 of 56 ± 6.92 µg/mL. nih.gov This indicates that the constituents of the extract, including this compound, are effective free radical scavengers. nih.gov

Table 2: DPPH Free Radical Scavenging Activity This table presents the IC50 values for vernolide and related extracts, indicating their potency as free radical scavengers.

| Sample | Source | DPPH Scavenging IC50 |

| Vernolide | Vernonia amygdalina | 0.04 mg/mL |

| Vernodalol | Vernonia amygdalina | 0.03 mg/mL |

| Methanol Extract | Vernonia cinerea | 56 ± 6.92 µg/mL |

| Data sourced from multiple studies. nih.govresearchgate.net |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and the formation of toxic byproducts like malondialdehyde (MDA). nih.gov The ability of an antioxidant to inhibit this process is another crucial aspect of its protective mechanism.

Extracts from Vernonia cinerea, which contain this compound, have been shown to inhibit lipid peroxidation. nih.gov In one study using a goat liver homogenate model where lipid peroxidation was induced by ferrous sulphate, the methanol extract of V. cinerea exhibited a 47% inhibition of thiobarbituric acid reactive substances (TBARS) production at a concentration of 500 µg/ml. nih.gov The IC50 value for the inhibition of lipid peroxidation by this extract was determined to be 558 ± 32.5 µg/mL. nih.gov Other reports also confirm that extracts from Vernonia species can inhibit the formation of MDA, a key indicator of lipid peroxidation. nih.gov This suggests that this compound may play a role in protecting biological membranes from oxidative damage by halting the lipid peroxidation chain reaction.

Table 3: Inhibition of Lipid Peroxidation by Vernonia cinerea Extract This table details the inhibitory effect of a methanol extract containing this compound on iron-induced lipid peroxidation.

| Assay Model | Extract Concentration | % Inhibition | IC50 |

| FeSO4-induced lipid peroxidation in goat liver homogenate | 500 µg/mL | 47% | 558 ± 32.5 µg/mL |

| Data sourced from a study on Vernonia cinerea leaf extract. nih.gov |

Pre Clinical Research Models and Methodologies for Biological Activity Assessment

In Vitro Cell Line Studies

In vitro studies, which are performed in a controlled environment outside of a living organism, represent a foundational step in assessing the biological effects of a compound. These studies utilize cultured human and murine cell lines to screen for cytotoxicity and to explore the specific cellular and biochemical pathways affected by Vernolide (B1233872) B.

The cytotoxic potential of Vernolide B has been evaluated against several human cancer cell lines. In a notable study, this compound, isolated from the stems of Vernonia cinerea, was assessed for its activity against a panel of tumor cells. The compound exhibited marginal cytotoxicity, with reported ED₅₀ (median effective dose) values of 3.78 µg/mL against the KB (human oral cancer) cell line, 5.88 µg/mL against the NCI-H661 (human lung cancer) cell line, and 6.42 µg/mL against the HeLa (human cervical cancer) cell line. jst.go.jpmedchemexpress.comnih.gov In the same study, its counterpart, Vernolide A, demonstrated significantly more potent cytotoxicity against these cell lines as well as the DLD-1 (human colon adenocarcinoma) cell line. jst.go.jpnih.gov

Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | ED₅₀ (µg/mL) | Reference |

|---|---|---|---|

| KB | Oral Cancer | 3.78 | jst.go.jpmedchemexpress.comnih.gov |

| NCI-H661 | Lung Cancer | 5.88 | jst.go.jpmedchemexpress.comnih.gov |

| HeLa | Cervical Cancer | 6.42 | jst.go.jpmedchemexpress.comnih.gov |

Cellular pathway reporter assays are instrumental in determining how a compound modulates specific signaling cascades within a cell. scientist.comnih.govacresbiosciences.com These assays typically use a reporter gene, such as luciferase, linked to a genetic response element that is activated by a specific transcription factor. promega.com An increase or decrease in the reporter signal indicates that the compound is affecting the pathway of interest.

Research has utilized a luciferase reporter gene assay to investigate the effect of this compound on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. medchemexpress.com In this study, this compound was shown to inhibit TNFα-induced NF-κB activity in human HEK 293 cells, suggesting a potential anti-inflammatory mechanism of action by interfering with this key cellular pathway. medchemexpress.combiosynth.com

Biochemical assays are designed to measure the activity of specific enzymes or the interaction between a compound and a protein target in a purified, cell-free system. nuvisan.comcreative-biolabs.com While direct biochemical assay data for this compound is not extensively detailed in the reviewed literature, in silico studies have identified potential protein targets whose inhibition or modulation by this compound would be confirmed using such assays. researchgate.nettandfonline.comnih.govtandfonline.com For example, computational models predict that this compound interacts with the Prostanoid EP2 receptor (PGEP2R). tandfonline.com To validate this prediction, a biochemical assay would be employed to measure the binding affinity of this compound to purified PGEP2R and its effect on the receptor's function.

In Silico Computational Modeling

In silico research involves the use of computer simulations and computational models to predict and analyze biological phenomena. diaglobal.org These methods are crucial for understanding molecular interactions, screening large libraries of compounds, and guiding the design of more potent molecules. slideshare.net

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (like this compound) when it interacts with a target protein. nih.govunizik.edu.ng This method was used in a study to screen this compound against a panel of 106 potential cancer-related proteins. tandfonline.comtandfonline.com The results of this screening identified the Prostanoid EP2 receptor (PGEP2R) as a highly probable target for this compound, showing a favorable docking score and establishing a hydrogen bond similar to the receptor's natural ligand. tandfonline.com Another in silico study identified this compound as a promising inhibitor of the SARS-CoV-2 3CL protease, with a calculated binding energy of -8.0 kcal/mol, interacting with the enzyme's catalytic dyad. nih.gov

Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the stability and dynamics of the predicted protein-ligand complex over time. nih.gov An MD simulation study was conducted on the complex of this compound with its predicted target, PGEP2R. tandfonline.comnih.govtandfonline.com The simulation revealed that the complex was stable, suggesting that the interaction is maintained, which reinforces the finding from the initial docking study. tandfonline.comresearchgate.net

Predicted Protein Targets for this compound from In Silico Docking Studies

| Predicted Protein Target | Biological Context | Key Findings | Reference |

|---|---|---|---|

| Prostanoid EP2 receptor (PGEP2R) | Cancer | Identified as a preferable target with high probability; forms stable complex in MD simulations. | tandfonline.comtandfonline.com |

| KRas | Cancer | Docking showed interactions with amino acids GLY15, LYS16, and VAL29. | unizik.edu.ng |

| SARS-CoV-2 3CLpro | Virology | Predicted binding energy of -8.0 kcal/mol. | nih.gov |

In silico screening, also known as virtual screening, uses computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. slideshare.netutdallas.edu The identification of PGEP2R and KRas as potential targets for this compound was the result of such a screening process, where this compound was part of a library of natural compounds evaluated against numerous cancer-related proteins. tandfonline.comunizik.edu.ng This approach allows for the rapid and cost-effective prioritization of compounds for further in vitro testing.

Virtual ligand design involves using the three-dimensional structure of a target protein to design new molecules or modify existing ones (like this compound) to improve their binding affinity and specificity. mdpi.com While the reviewed literature primarily uses in silico methods to find targets for this compound, the detailed interaction models generated from these docking and MD simulation studies could serve as a foundation for the future design of novel ligands based on the this compound scaffold. tandfonline.comtandfonline.com

Synthetic Strategies and Chemical Modifications of Vernolide B

Total Synthesis Approaches to Vernolide (B1233872) B

To date, a complete total synthesis of Vernolide B has not been reported in peer-reviewed literature. The complex stereochemistry and the presence of multiple reactive functional groups within the germacranolide scaffold present considerable challenges to synthetic chemists. The pursuit of its total synthesis remains an active area of research, promising to provide access to larger quantities of the natural product for further biological evaluation and to enable the synthesis of designed analogues that are not accessible through semisynthesis.

Semisynthesis of this compound Derivatives

In the absence of a total synthesis, semisynthesis has emerged as a valuable strategy to generate derivatives of this compound and related sesquiterpene lactones. This approach leverages the natural abundance of structurally similar precursors, which can be chemically modified to produce a library of new compounds.

While specific reports on the semisynthesis starting directly from this compound are limited, studies on closely related sesquiterpene lactones, such as glaucolide B, cumanin, helenalin, and hymenin (B1203750), offer insights into potential synthetic transformations. researchgate.netmdpi.com For instance, the α-methylene-γ-lactone moiety, a common feature in many biologically active sesquiterpene lactones including this compound, is a key site for chemical modification. mdpi.com Strategies often involve Michael additions to this reactive group, as well as modifications of hydroxyl and ester functionalities elsewhere in the molecule.

A study on the sesquiterpene lactone glaucolide B demonstrated the generation of fourteen semisynthetic derivatives through treatment with various Brønsted–Lowry and Lewis acids and bases. researchgate.net This work highlights how different pH conditions can be exploited to create new chemical entities. researchgate.net Similarly, the potential for chemical modification of vernodalol, a compound structurally related to this compound, has been noted as a promising avenue for creating a library of druggable sesquiterpene lactones. nih.gov These examples underscore the feasibility of applying similar semisynthetic strategies to this compound to explore its structure-activity relationships.

Synthetic Modifications for Enhanced Activity or Specificity

The modification of naturally occurring sesquiterpene lactones is a key strategy for enhancing their biological activity and improving their specificity towards therapeutic targets. Research in this area has provided valuable insights into the structure-activity relationships (SAR) of this class of compounds.

It is generally accepted that the α-methylene-γ-lactone moiety is crucial for the biological effects of many sesquiterpene lactones, acting as a Michael acceptor that can alkylate biological nucleophiles such as cysteine residues in proteins. mdpi.com However, other structural features also play a significant role in modulating activity and selectivity.

For example, studies on derivatives of other sesquiterpene lactones have shown that modifications to the ester side chains and the introduction or modification of hydroxyl groups can significantly impact cytotoxicity and anti-inflammatory activity. mdpi.com The synthesis of oxygenated and oxy-nitrogenated derivatives of cumanin, helenalin, and hymenin resulted in compounds with altered activity profiles, with some derivatives showing increased potency and selectivity against certain cancer cell lines. mdpi.com

The following table summarizes selected semisynthetic derivatives of various sesquiterpene lactones and their reported biological activities, illustrating the potential for enhancing bioactivity through chemical modification.

| Parent Compound | Derivative Type | Key Modification | Reported Activity Enhancement |

| Glaucolide B | Hirsutinolide and Germacranolide derivatives | Acid/base-catalyzed rearrangement | Significant and selective cytotoxicity against human melanoma cells. researchgate.net |

| Cumanin | Ditriazolyl derivative | Addition of triazole moieties | More active and selective than the parent compound against several cancer cell lines. mdpi.com |

| Helenalin | Silylated derivatives | Silylation of hydroxyl groups | Found to be the most active against all tested tumor cell lines in the study. mdpi.com |

| Artemisinin | Dihydroartemisinin and its esters (e.g., Artemether, Artesunate) | Reduction of lactone and esterification | Potent antimalarial drugs effective against chloroquine-resistant strains. core.ac.uk |

This table is based on data from studies on related sesquiterpene lactones and is intended to be illustrative of the types of modifications that could be applied to this compound.

The design and synthesis of novel analogues of this compound are crucial for elucidating its mechanism of action. By systematically altering its chemical structure, researchers can identify the key pharmacophores responsible for its biological effects and probe its interactions with cellular targets.

An in-silico study has identified prostaglandin (B15479496) E2 receptor 2 (PGEP2R) as a potential target for this compound. tandfonline.com The study predicted that the oxygen atoms of the carbonyl group and the lactone ring of this compound form hydrogen bonds with serine residues (Ser-305 and Ser-308) in the receptor, while the lactone ring also engages in hydrophobic interactions. tandfonline.com This computational model provides a strong rationale for the design of new analogues. For instance, analogues with modified lactone rings or altered substituents around the carbonyl group could be synthesized to validate these predicted interactions and to further investigate the role of PGEP2R in the anticancer activity of this compound.

Furthermore, understanding the structure-activity relationships can guide the synthesis of probes for target identification and validation studies. For example, the introduction of a tag or a photoaffinity label onto the this compound scaffold, at a position that does not disrupt its biological activity, could enable the isolation and identification of its binding partners in cells. The synthesis of such probes is a critical step towards a comprehensive understanding of the molecular pharmacology of this compound.

Future Research Trajectories and Translational Perspectives

Elucidation of Additional Molecular Targets and Pathways

While preliminary studies have shed light on some biological activities of Vernolide (B1233872) B, a comprehensive understanding of its mechanism of action requires the identification of its full range of molecular targets and the pathways it modulates. In-silico studies have predicted that Vernolide B has a strong binding affinity for several cancer-related proteins. researchgate.net Molecular docking simulations have identified Prostaglandin (B15479496) E Receptor 2 (PGEP2R) as a particularly promising target for this compound. researchgate.nettandfonline.comtandfonline.com Further computational analyses have suggested potential interactions with the Kirsten rat sarcoma viral oncogene homolog (KRas), a key protein in cancer signaling. unizik.edu.ng

Future research should aim to experimentally validate these computationally predicted targets. Beyond its recognized anti-inflammatory effects, such as the suppression of nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α)-induced Nuclear Factor-kappa B (NF-κB) activity, the full spectrum of its influence remains to be charted. nih.gov Investigating its effects on other major signaling pathways implicated in various diseases, such as the STAT3, ERK, and apoptosis-related pathways, is a critical next step. begellhouse.com This will provide a more complete picture of its pharmacological profile and potential therapeutic applications.

Table 1: Potential Molecular Targets of this compound Identified in Computational and Pre-clinical Studies

| Potential Target | Associated Pathway/Function | Evidence Type | Reference |

|---|---|---|---|

| Prostaglandin E Receptor 2 (PGEP2R) | Cancer Signaling | In-silico (Molecular Docking, MD Simulation) | tandfonline.com, tandfonline.com, researchgate.net |

| Kirsten Rat Sarcoma (KRas) | Oncogenic Signaling | In-silico (Molecular Docking) | unizik.edu.ng |

| Nuclear Factor-kappa B (NF-κB) | Inflammation, Cell Survival | In-vitro Assay | nih.gov |

| Signal Transducer and Activator of Transcription 3 (STAT3) | Cell Proliferation, Angiogenesis | General (related sesquiterpene lactones) | begellhouse.com |

| Extracellular signal-regulated kinase (ERK) | Cell Proliferation, Metastasis | General (related sesquiterpene lactones) | begellhouse.com |

Advanced Structural Biology Studies of this compound-Target Complexes

To move from identifying targets to understanding interactions at an atomic level, advanced structural biology studies are essential. Current knowledge is primarily based on computational models. tandfonline.com For instance, molecular dynamics simulations of the this compound-PGEP2R complex predict specific hydrogen bonds with serine residues (Ser-305, Ser-308) and hydrophobic interactions with methionine (Met-116) and leucine (B10760876) (Leu-301) residues within the binding pocket. tandfonline.com Similarly, docking studies with KRas suggest interactions with glycine (B1666218) (GLY15), valine (VAL29), and lysine (B10760008) (LYS16). unizik.edu.ng

While these in-silico models are valuable for generating hypotheses, they must be confirmed by experimental methods. researchgate.net Future research should prioritize the determination of high-resolution, three-dimensional structures of this compound bound to its key protein targets. Techniques such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are pivotal for this purpose. Obtaining these complex structures will provide definitive proof of binding, reveal the precise binding mode, and illuminate the conformational changes induced in the target protein. This structural information is invaluable for structure-based drug design, enabling the rational optimization of this compound's scaffold to improve potency, selectivity, and pharmacokinetic properties.

Table 2: Predicted Binding Interactions of this compound with Key Targets

| Target Protein | Interacting Residues | Type of Interaction | Method of Prediction | Reference |

|---|---|---|---|---|

| PGEP2R | Ser-305, Ser-308 | Hydrogen Bonds | Molecular Dynamics Simulation | tandfonline.com |

| Met-116, Ser-305, Leu-301 | Hydrophobic (π-sigma, π-alkyl) | |||

| KRas (G12C mutant) | GLY15, VAL29 | Not specified | Molecular Docking | unizik.edu.ng |

| LYS16 | Bond with Oxygen atom |

Development of Novel Analytical Methods for this compound Detection and Quantification

Robust and sensitive analytical methods are fundamental for all stages of research, from phytochemical analysis of source material to pharmacokinetic studies. Currently, the identification and isolation of this compound from plant extracts, primarily from Vernonia cinerea, rely on conventional chromatographic techniques. nih.govchemfaces.com These methods include High-Performance Liquid Chromatography (HPLC) for purification and Gas Chromatography-Mass Spectrometry (GC-MS) for the general identification of phytoconstituents within an extract. tandfonline.comnih.gov High-Performance Thin-Layer Chromatography (HPTLC) has also been used for quantifying other compounds in Vernonia extracts and could be adapted for this compound. tandfonline.com

However, for detailed pre-clinical research, there is a pressing need to develop and validate more sophisticated analytical methods. Future efforts should focus on creating highly sensitive and specific assays, such as those based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The goal is to establish methods capable of accurately quantifying this compound and its potential metabolites in complex biological matrices like plasma, tissues, and urine. Such validated methods are a prerequisite for conducting rigorous pharmacokinetic and metabolism studies, which are essential for understanding the compound's behavior in a biological system.

Exploration of Synergistic Effects with Other Bioactive Compounds

Future research should systematically investigate the potential for this compound to act synergistically with other compounds present in Vernonia species. These plants are rich in other classes of bioactive molecules, including flavonoids (like luteolin), tannins, and other sesquiterpene lactones (like vernodalol). frontiersin.orgtandfonline.com Studies could be designed to test combinations of this compound with these other purified compounds to identify pairs or groups that exhibit enhanced therapeutic efficacy. Uncovering these synergistic relationships could lead to the development of more potent, multi-targeted botanical drug formulations.

Integration of Omics Technologies (Proteomics, Metabolomics) in Research

To gain a holistic understanding of the cellular response to this compound, it is crucial to move beyond single-target analysis and embrace systems-level approaches. The integration of 'omics' technologies, particularly proteomics and metabolomics, offers a powerful strategy to map the global changes in proteins and metabolites induced by the compound. revespcardiol.org A study utilizing these technologies on a Vernonia amygdalina leaf extract successfully identified its influence on apoptotic pathways, noting significant changes in proteins such as JNK, p53, and caspase-9. nih.gov

Applying integrated proteomic and metabolomic analyses directly to this compound treatment will provide an unbiased, system-wide view of its mechanism of action. frontiersin.orgmdpi.com This approach can uncover previously unknown molecular targets, reveal off-target effects, identify novel biomarkers of response, and elucidate the broader metabolic pathways that are perturbed. peerj.com Such comprehensive data is instrumental in building more accurate mechanistic models and can accelerate the translation of pre-clinical findings.

Strategies for Sustainable Sourcing and Production for Research Purposes

As research interest in this compound grows, so does the demand for a reliable and sustainable supply of the pure compound. This compound is naturally sourced from plants like Vernonia cinerea, which are harvested from the wild or cultivated. nih.govchemfaces.com A reliance on wild harvesting raises concerns about over-exploitation and ecological disruption. Therefore, establishing sustainable sourcing practices is crucial. sci-hub.se This involves implementing strategies for responsible harvesting, cultivation, and fair trade to ensure the long-term availability of the plant material without compromising environmental or social integrity. nih.govmdpi.com

Beyond sustainable agriculture, future research should explore alternative production platforms to overcome the limitations of plant sourcing, such as variability in yield and purity. diva-portal.org Potential strategies include:

Plant Cell Culture: Developing optimized protocols for growing Vernonia cells or tissues in bioreactors to produce this compound under controlled conditions.

Semi-synthesis or Total Synthesis: Although challenging, developing a commercially viable chemical synthesis pathway would provide a consistent and scalable source of the compound, independent of agricultural constraints. The successful synthesis of derivatives of related compounds suggests this is a feasible long-term goal. nih.gov

Metabolic Engineering: Engineering microorganisms (like yeast or bacteria) or plants to produce this compound or its precursors could offer a highly sustainable and scalable production method.

Adopting a holistic approach to production that integrates sustainable agriculture with biotechnological and synthetic methods will be key to supporting the entire research and development pipeline for this compound. researchgate.net

Compound Reference Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.